molecular formula C8H9NO3 B15071732 4-(Hydroxyamino)-3-methylbenzoic acid

4-(Hydroxyamino)-3-methylbenzoic acid

Katalognummer: B15071732
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: HVVHUNWZYPZKAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydroxyamino)-3-methylbenzoic acid is an organic compound that belongs to the class of hydroxyamino acids It is characterized by the presence of a hydroxyamino group (-NH-OH) and a carboxylic acid group (-COOH) attached to a benzene ring with a methyl group (-CH3) at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid to form 4-nitro-3-methylbenzoic acid, followed by reduction of the nitro group to a hydroxyamino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using catalytic hydrogenation or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reduction method may vary depending on the desired purity and yield, with catalytic hydrogenation being preferred for its efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxyamino)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to a nitroso group (-NO) or further to a nitro group (-NO2) under strong oxidizing conditions.

    Reduction: The hydroxyamino group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).

Major Products Formed

    Oxidation: 4-Nitroso-3-methylbenzoic acid or 4-nitro-3-methylbenzoic acid.

    Reduction: 4-Amino-3-methylbenzoic acid.

    Substitution: Various halogenated, sulfonated, or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-(Hydroxyamino)-3-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 4-(Hydroxyamino)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-3-methylbenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.

    4-Nitro-3-methylbenzoic acid: Similar structure but with a nitro group instead of a hydroxyamino group.

    3-Methylsalicylic acid: Similar structure but with a hydroxyl group at the ortho position relative to the carboxylic acid group.

Uniqueness

4-(Hydroxyamino)-3-methylbenzoic acid is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in specific redox reactions and interact with biological targets in ways that similar compounds with different substituents cannot.

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

4-(hydroxyamino)-3-methylbenzoic acid

InChI

InChI=1S/C8H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9-12/h2-4,9,12H,1H3,(H,10,11)

InChI-Schlüssel

HVVHUNWZYPZKAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(=O)O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.